Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-type multicomponent reactions. Its structure features a tetrahydropyrimidine core substituted at the C-4 position with a 4-(furan-2-carbonyloxy)-3-methoxyphenyl group and a methyl ester at C-3. DHPM derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., thymidine phosphorylase) and antioxidant properties .
Properties
IUPAC Name |
methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O7/c1-10-15(18(23)26-3)16(21-19(24)20-10)11-6-7-12(14(9-11)25-2)28-17(22)13-5-4-8-27-13/h4-9,16H,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSJQOMOUXCQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions. Starting materials typically include furan-2-carboxylic acid, which is esterified to produce furan-2-carbonyloxy compounds. These compounds then react with methoxy-substituted aromatic amines and diketones under controlled conditions to form the tetrahydropyrimidine core. Common reaction conditions include acidic or basic catalysts, temperature control, and inert atmospheres to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to increase yield and purity. Methods such as continuous flow reactors, microwave-assisted synthesis, and catalytic hydrogenation might be employed. Additionally, large-scale purification techniques like recrystallization and chromatography are used to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions typically yield simpler, hydrogenated products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated solvents and Lewis acids, such as aluminum chloride (AlCl3), are frequently employed.
Major Products
The major products formed depend on the specific reaction conditions, but may include various substituted pyrimidines, furan-2-carboxylate derivatives, and methoxy-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to new materials with desired properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique molecular framework could interact with specific biological targets, leading to the development of new therapeutics.
Medicine
While not yet commercially available as a drug, it shows promise in medicinal chemistry. Research is focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industrial applications, this compound could be utilized in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it a valuable component in high-performance products.
Mechanism of Action
The mechanism by which this compound exerts its effects varies by application. In medicinal chemistry, it may inhibit specific enzymes or receptors, disrupting biological pathways involved in disease progression. Its molecular targets include kinases, G-protein coupled receptors, and ion channels, among others.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in Methyl 4-(4-(trifluoromethyl)phenyl)-... enhances thymidine phosphorylase inhibition (IC₅₀ = 389.2 µM) compared to ethoxy-substituted analogs (322.6 µM), likely due to increased electrophilicity .
- Furan vs. Thiophene : Replacing furan with thiophene (e.g., 5-methylthiophen-2-yl) slightly reduces inhibitory potency (396.7 µM vs. 389.2 µM for trifluoromethyl), suggesting steric or electronic preferences in enzyme binding .
- Antioxidant Activity : The thioxo analog (3c) with a simple furan substituent exhibits strong DPPH scavenging (IC₅₀ = 0.6 mg/mL), while methoxymethyl-furan derivatives show moderate reducing power, indicating that sulfur substitution (C2=S) enhances radical stabilization .
Substituent Effects on Physicochemical Properties
- Hydrophobicity: The methoxymethyl group in Ethyl 4-[5-(methoxymethyl)furan-2-yl]-...
- Hydrogen Bonding : The 3-methoxy and 4-(furan-2-carbonyloxy) groups in the target compound may engage in hydrogen bonding with enzymes or crystal lattice solvents, as seen in Methyl 4-(3-ethoxy-4-hydroxyphenyl)-..., where hydroxyl and ethoxy groups facilitate crystal packing .
- Fluorine Substitution: Analogs like Methyl 4-(3,4-difluorophenyl)-... (density = 1.309 g/cm³) exhibit higher density and altered boiling points compared to non-fluorinated derivatives, reflecting fluorine’s impact on molecular packing and volatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
